molecular formula C21H16ClN3O2 B11577252 N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethylbenzamide

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethylbenzamide

Cat. No.: B11577252
M. Wt: 377.8 g/mol
InChI Key: MPGQWESCPNMDBF-UHFFFAOYSA-N
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Description

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethylbenzamide is a complex organic compound that features a unique structure combining a chlorinated phenyl ring, an oxazolo-pyridine moiety, and a dimethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyridine intermediate, which is then chlorinated. The chlorinated intermediate is subsequently reacted with a dimethylbenzamide derivative under controlled conditions to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethylbenzamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a chlorinated phenyl ring and an oxazolo-pyridine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C21H16ClN3O2/c1-12-8-13(2)10-15(9-12)20(26)24-17-11-14(5-6-16(17)22)21-25-19-18(27-21)4-3-7-23-19/h3-11H,1-2H3,(H,24,26)

InChI Key

MPGQWESCPNMDBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)C

Origin of Product

United States

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